(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
Description
The compound "(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione" features a thiazolidine-2,4-dione core, a heterocyclic scaffold known for its pharmacological versatility. The 3-methyl substituent at position 3 and the (4-phenylpiperazin-1-yl)methylidene group at position 5 (in the E configuration) define its structural uniqueness. Thiazolidinediones (TZDs) are historically associated with hypoglycemic activity, but structural modifications, such as the inclusion of the phenylpiperazine group, may redirect biological activity toward other targets, including antimicrobial or central nervous system (CNS) receptors .
Properties
IUPAC Name |
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFJLAOSNBZTFO-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methylthiazolidine-2,4-dione with 4-phenylpiperazine under specific reaction conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic properties, acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism promotes insulin sensitivity and glucose uptake in adipose tissue. Research has demonstrated that derivatives such as (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibit significant antidiabetic effects in vitro. For instance, studies have shown that structural modifications at the C5 position can enhance the potency of these compounds against alloxan-induced hyperglycemia models .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has shown efficacy against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with similar structures have been reported to exhibit IC50 values ranging from 0.19 to 58 μM against different cancer types .
Neuropharmacological Effects
The incorporation of piperazine rings into thiazolidinediones has been associated with neuropharmacological activities. Some studies suggest that these compounds may possess anxiolytic and antidepressant effects, potentially through modulation of serotonin and dopamine pathways . This opens avenues for exploring their use in treating mood disorders.
Antimicrobial Activity
Thiazolidinedione derivatives have also been evaluated for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Model/Method Used | Results |
|---|---|---|---|
| Antidiabetic | (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)... | Alloxan-induced diabetic rats | Significant reduction in blood glucose levels |
| Anticancer | 5-benzylidene thiazolidine derivatives | Murine leukemia and human cancer cells | IC50 values between 0.19 - 58 μM |
| Neuropharmacological | Piperazine-containing thiazolidinediones | Behavioral tests in rodents | Anxiolytic effects observed |
| Antimicrobial | Various thiazolidinedione derivatives | Disk diffusion method | Inhibition zones against bacteria |
Mechanism of Action
The mechanism of action of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential pharmacological effects. Additionally, the thiazolidine-2,4-dione core may interact with enzymes or other proteins, leading to various biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Substituent Effects: Phenylpiperazine vs. Pyrrole/Pyridine: The phenylpiperazine group’s bulkiness and basicity may improve CNS penetration compared to pyrrole or pyridine substituents, which are smaller and less polar .
Synthetic Flexibility: Ethyl or aminoethyl substituents () allow for modular modifications, enabling optimization of pharmacokinetic properties like half-life or tissue distribution .
Biological Activity
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine core known for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to comprehensively review the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 303.38 g/mol. The compound's structure includes a thiazolidine ring and a phenylpiperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molar Mass | 303.38 g/mol |
| CAS Number | 685108-34-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylpiperazine component is known to engage with neurotransmitter receptors, suggesting potential effects on the central nervous system. Additionally, the thiazolidine core may interact with various enzymes and proteins, leading to diverse biological outcomes.
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated several thiazolidine compounds against various microorganisms using the disc diffusion method. The results indicated that these compounds showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 8 |
| Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
In vitro studies have shown that derivatives of thiazolidines can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of mitochondrial function.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study published in Medicinal Chemistry synthesized several thiazolidine derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications at the phenylpiperazine position significantly influenced the antimicrobial potency.
Case Study 2: Anticancer Mechanisms
In another study focusing on anticancer activity, researchers investigated the effects of thiazolidine derivatives on human cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione?
Answer:
The compound’s synthesis typically involves a multi-step process, including:
- Condensation reactions : Use of 3-methylthiazolidine-2,4-dione with 4-phenylpiperazine-1-carbaldehyde under reflux conditions in acetic acid/DMF mixtures (similar to methods in ).
- Catalyst optimization : Sodium acetate as a base catalyst enhances reaction efficiency by deprotonating intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes and stabilize intermediates .
- Temperature control : Reflux at 80–100°C for 2–4 hours ensures complete imine bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
